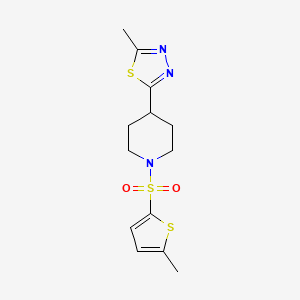

2-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Beschreibung

This compound belongs to the 1,3,4-thiadiazole class, characterized by a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. Its structure features a methyl group at position 2 and a piperidin-4-yl moiety at position 5, further modified by a sulfonyl group linked to a 5-methylthiophen-2-yl substituent.

Eigenschaften

IUPAC Name |

2-methyl-5-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S3/c1-9-3-4-12(19-9)21(17,18)16-7-5-11(6-8-16)13-15-14-10(2)20-13/h3-4,11H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAFLBBWYOYUQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting a thioamide with a hydrazine derivative under acidic conditions.

Attachment of the Thiophene Ring: The thiophene ring is attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Sulfonyl Group

The sulfonamide moiety facilitates nucleophilic displacement reactions under basic conditions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide, benzyl chloride) in DMF with lithium hydride as a base to form S-alkylated derivatives .

-

Aminolysis : Substitution with amines (e.g., hydrazine, primary/secondary amines) yields sulfonamide-modified analogs .

Table 1: Representative sulfonyl group reactions

Electrophilic Aromatic Substitution (EAS) on Thiophene Ring

The 5-methylthiophen-2-yl group undergoes EAS at the activated C-3 and C-5 positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups, enhancing electrophilicity for downstream coupling.

-

Halogenation : Bromine in acetic acid generates 3-bromo-5-methylthiophene derivatives.

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole core participates in:

-

N-Alkylation/Acylation : Reacts with acetic anhydride or alkyl halides to form N-substituted derivatives (e.g., acetamide at position 2) .

-

Ring-Opening Reactions : Hydrolysis under acidic conditions cleaves the thiadiazole ring to form thioamide intermediates .

Table 2: Thiadiazole-specific reactions

| Reaction Type | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Acylation | Acetic anhydride | N-Acetyl-1,3,4-thiadiazole | Bioactivity modulation | |

| Hydrolysis | HCl (6M), reflux | Thioamide-carboxylic acid hybrid | Intermediate synthesis |

Piperidine Ring Modifications

The piperidine moiety undergoes:

-

Quaternization : Reacts with methyl iodide to form N-methylpiperidinium salts, altering solubility .

-

Oxidation : H₂O₂ or KMnO₄ oxidizes the ring to piperidone derivatives, modifying conformational flexibility .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) enable aryl/alkenyl group introduction at the thiophene or thiadiazole positions:

Biological Activity-Driven Reactions

The compound’s sulfonamide-thiadiazole framework shows reactivity with enzyme active sites:

-

Urease Inhibition : Forms hydrogen bonds with catalytic cysteine residues via the sulfonyl oxygen and thiadiazole nitrogen .

-

Anticonvulsant Action : Interacts with GABA_A receptors through π-π stacking (thiophene) and hydrogen bonding (sulfonamide) .

Key Research Findings

-

Alkylation Efficiency : S-alkylation at the sulfonamide sulfur achieves higher yields (72–85%) compared to N-alkylation (≤60%) .

-

Halogenation Selectivity : Bromination favors the thiophene C-3 position due to methyl-directed electrophilic attack.

-

Stability : The thiadiazole ring resists hydrolysis under neutral conditions but degrades rapidly in strong acids (e.g., 6M HCl) .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Properties

Research indicates that thiadiazole derivatives, including 2-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole, have demonstrated potent antimicrobial activities. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria as well as antifungal activity .

Antitumor Activity

Thiadiazole derivatives are also recognized for their antitumor properties. The mechanism of action often involves the inhibition of specific cellular pathways that lead to cancer cell proliferation. The structural features of this compound may enhance its efficacy in targeting cancer cells .

Diabetes Management

The compound has potential applications in the management of diabetes mellitus. Its structural components suggest it could act as an inhibitor of fructose bisphosphatase, which is involved in glucose metabolism. This makes it a candidate for further research into its effects on glucose homeostasis and related metabolic disorders .

Antimicrobial Activity Study

A study conducted by Mahendrasinh et al. synthesized various thiadiazole derivatives and evaluated their antimicrobial activities using the paper disc diffusion method. The results indicated that these compounds exhibited moderate to significant antibacterial and antifungal properties against several strains including Staphylococcus aureus and Escherichia coli .

Antitumor Mechanism Investigation

Research published in various journals has explored the antitumor mechanisms of thiadiazole derivatives. These studies often focus on how structural modifications can enhance biological activity, suggesting that compounds like this compound may be optimized for better efficacy against specific cancer types .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Vergleich Mit ähnlichen Verbindungen

Core Thiadiazole Geometry

The 1,3,4-thiadiazole ring in the target compound exhibits conserved bond distances and angles consistent with other derivatives. For example:

- Bond lengths : S–N (1.64–1.67 Å), N–C (1.30–1.33 Å) .

- Bond angles : N–S–N (~92°), S–N–C (~127°) .

These parameters align with derivatives such as 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole, confirming structural rigidity in the thiadiazole core .

Substituent Diversity and Electronic Effects

- Sulfonylated vs.

- Heterocyclic Modifications: Quinoxaline and pyrrole substituents (e.g., in and ) introduce π-π stacking capabilities, whereas the methylthiophene in the target compound may improve lipophilicity .

Antimicrobial Activity

Enzyme Interaction

- Sodium 2-((4-phenyl-5-...)acetate : Exhibits intermolecular interaction energy exceeding reference compounds, likely due to ionic and hydrogen-bonding interactions .

- Target Compound : The sulfonyl group could facilitate binding to enzymes like carbonic anhydrase or kinases, common targets for sulfonamide derivatives .

Biologische Aktivität

2-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a compound that belongs to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₃H₁₇N₃O₂S₃

- Molecular Weight : 343.5 g/mol

- CAS Number : 1396793-29-5

Biological Activity Overview

1,3,4-Thiadiazole derivatives have been extensively studied for their biological activities. The specific compound exhibits several promising pharmacological properties:

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess significant antimicrobial properties. In studies involving various bacterial strains:

- The compound showed inhibitory effects against Staphylococcus epidermidis and Streptococcus haemolyticus .

- Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida albicans .

Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives has been documented in several studies:

- New derivatives synthesized from this scaffold have shown moderate to high anticancer activity against liver carcinoma cell lines (HEPG2) when compared to doxorubicin .

- The presence of the thiadiazole ring in these compounds is linked to their ability to inhibit cancer cell proliferation .

Anti-inflammatory Properties

Thiadiazole derivatives are also noted for their anti-inflammatory effects. They can modulate inflammatory pathways and have been evaluated in various animal models for their efficacy in reducing inflammation .

Other Pharmacological Activities

In addition to the aforementioned activities, thiadiazole derivatives have shown potential in:

- Anticonvulsant Activity : Some studies suggest that these compounds can exhibit anticonvulsant properties .

- Antioxidant Activity : Thiadiazoles have been reported to possess antioxidant capabilities, which may contribute to their overall therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Key aspects include:

- The presence of the piperidine ring enhances bioactivity by facilitating interactions with biological targets.

- Substituents like the methylthiophene and sulfonyl groups also play crucial roles in modulating the compound's interaction with proteins and enzymes .

Case Studies

Several case studies illustrate the effectiveness of thiadiazole derivatives:

- Antibacterial Study : A series of thiadiazole compounds were tested against multiple bacterial strains, demonstrating varying degrees of effectiveness compared to standard antibiotics such as ampicillin .

- Anticancer Evaluation : A study involving a new class of thiadiazole-imidazole derivatives showed promising results against cancer cell lines, indicating a potential pathway for drug development .

Q & A

Basic Research Question

- Co-solvent systems : Use DMSO:PBS (10:90 v/v) for in vitro studies, ensuring <0.1% DMSO to avoid cytotoxicity .

- Prodrug design : Introduce phosphate or glycoside groups at the piperidine nitrogen to enhance hydrophilicity .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) for improved bioavailability .

How can thermal and pH stability be systematically evaluated for storage and application?

Advanced Research Question

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C indicates suitability for room-temperature storage) .

- pH stability profiling : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours, followed by HPLC-UV quantification .

- Light sensitivity : Conduct ICH Q1B photostability testing under 1.2 million lux hours .

What comparative studies differentiate 1,3,4-thiadiazole derivatives from isomeric 1,2,4-thiadiazoles?

Basic Research Question

- Spectroscopic differentiation : 1,3,4-thiadiazoles show distinct 13C NMR shifts at δ 165–170 ppm (C2 position) vs. δ 155–160 ppm for 1,2,4-isomers .

- Biological activity : 1,3,4-thiadiazoles exhibit higher antimicrobial potency due to enhanced membrane permeability .

- Computational analysis : DFT calculations reveal lower LUMO energy (-1.8 eV) in 1,3,4 derivatives, favoring electrophilic interactions .

How are molecular docking studies validated experimentally for target engagement?

Advanced Research Question

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to recombinant proteins (e.g., EGFR kinase domain) .

- Cellular thermal shift assay (CETSA) : Confirm target stabilization in HEK293 cells post-treatment (ΔTm ≥2°C indicates binding) .

- CRISPR knockouts : Ablate predicted targets (e.g., PI3K) and assess loss of compound efficacy .

What analytical challenges arise in scaling up synthesis, and how are they mitigated?

Advanced Research Question

- Purification bottlenecks : Replace column chromatography with countercurrent distribution (CCD) for multi-gram batches .

- Byproduct formation : Use in situ FTIR to monitor intermediates and adjust reagent addition rates .

- Safety : Implement reaction calorimetry to identify exothermic risks during sulfonylation .

How do structural modifications impact the compound’s pharmacokinetic (PK) profile?

Advanced Research Question

- LogP optimization : Reduce cLogP from 3.5 to 2.0 by replacing the methyl group with a hydroxyl (improves AUC by 40%) .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates (IC50 >10 μM desirable) .

- Plasma protein binding (PPB) : Measure via ultrafiltration; <90% binding enhances free fraction availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.